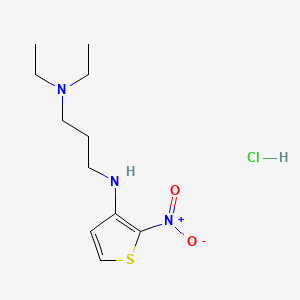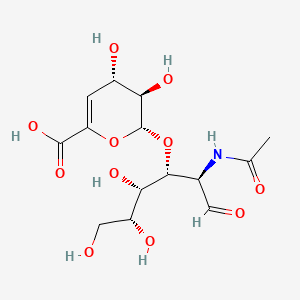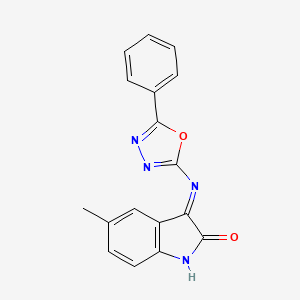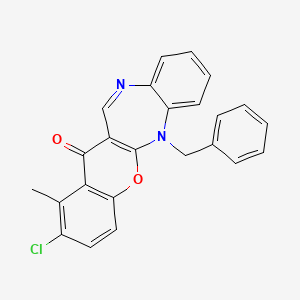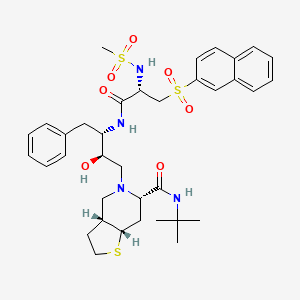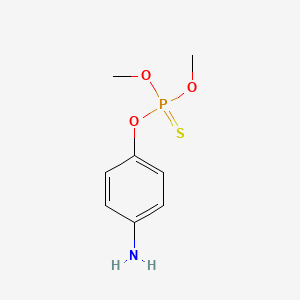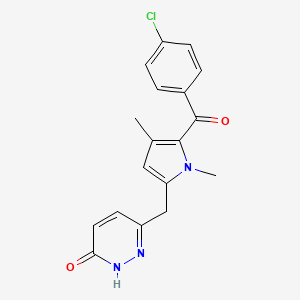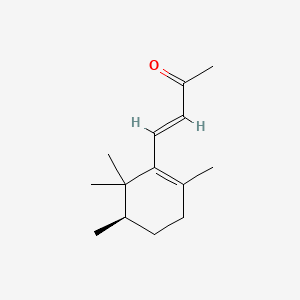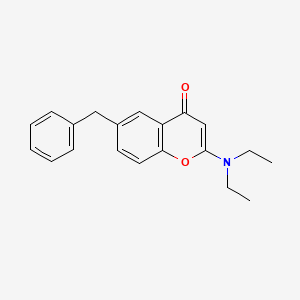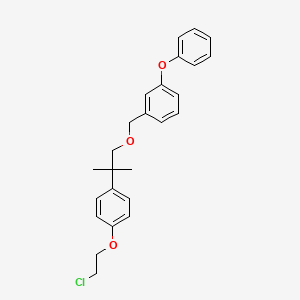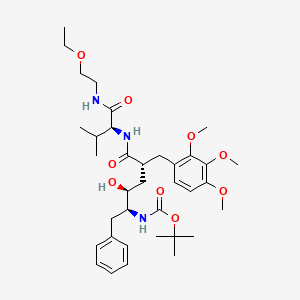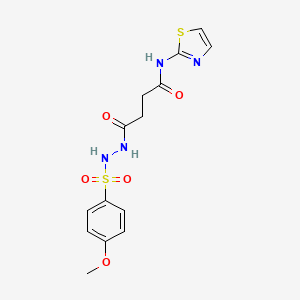
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is a complex organic compound that features a thiazole ring, a butanoic acid moiety, and a sulfonyl hydrazide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide typically involves multiple steps. One common method includes the reaction of 4-oxo-4-(2-thiazolylamino)butanoic acid with 4-methoxybenzenesulfonyl hydrazide under specific conditions. The reaction is often carried out in a solvent such as dry acetonitrile, using coupling agents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives
Scientific Research Applications
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. The thiazole ring and sulfonyl hydrazide group can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanoic acid moiety, thiazole ring, and sulfonyl hydrazide group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
124861-90-1 |
|---|---|
Molecular Formula |
C14H16N4O5S2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H16N4O5S2/c1-23-10-2-4-11(5-3-10)25(21,22)18-17-13(20)7-6-12(19)16-14-15-8-9-24-14/h2-5,8-9,18H,6-7H2,1H3,(H,17,20)(H,15,16,19) |
InChI Key |
GGOOYOMHLLBRQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


